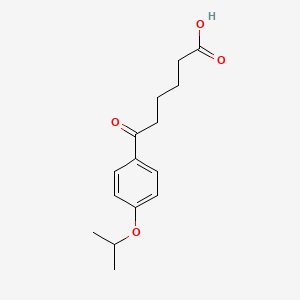

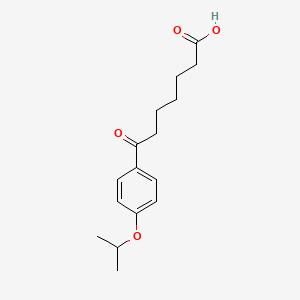

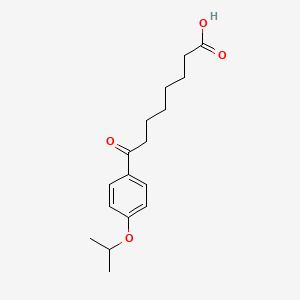

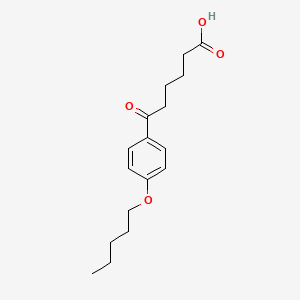

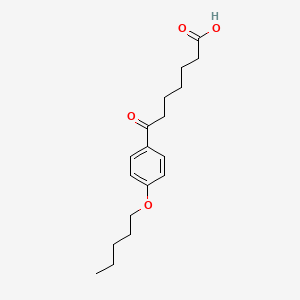

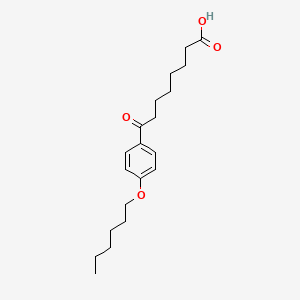

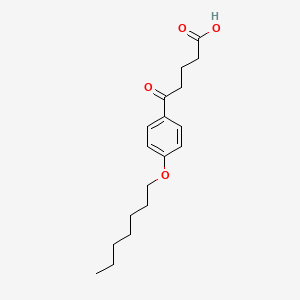

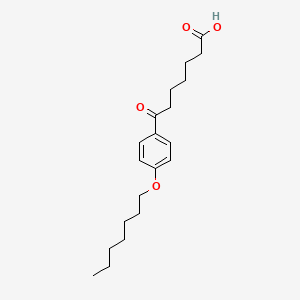

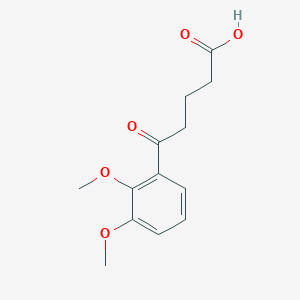

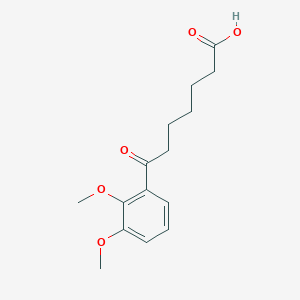

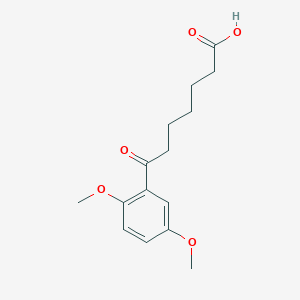

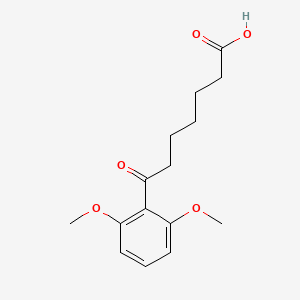

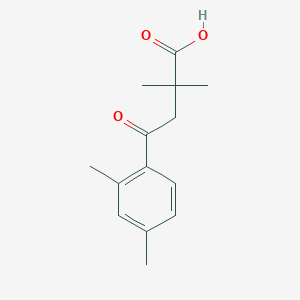

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound (e.g., organic, inorganic, polymer, etc.) and the class of compound (e.g., alcohol, ketone, acid, etc.).

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield, purity, and characterization of the product.Molecular Structure Analysis

This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents, conditions, and products of these reactions.Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Aplicaciones Científicas De Investigación

Molecular Recognition and Hydrogen Bonding

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid demonstrates molecular recognition capabilities. A study focused on a similar compound, 2,2-dimethylbutynoic acid with a pyridone terminus, revealed its ability to form an intermolecularly hydrogen-bonded dimer. This dimerization, which involves hydrogen bonding between amide and carboxylic acid groups, was observed in various environments including crystals, chloroform solution, and the gas phase (Wash et al., 1997).

Chemical Synthesis and Reaction Studies

Research in 1956 indicated the production of similar compounds through the reaction of diphenylmethane and diphenylethane with maleic anhydride. This process yielded diphenyl-methane-4, 4′-di-γ-oxocrotonic acid and bibenzyl-4,4′-di-γ-oxocrotonic acid, which through further reduction formed diphenyl-methane-4, 4′-di-γ-oxobutyric acid and bibenzyl-4, 4′-di-γ-oxobutyric acid (Koga, 1956).

Crystallography and Structural Analysis

Structural studies of compounds related to 2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have been conducted. These studies provide insights into the molecular and crystal structures of these complex compounds (Fazil et al., 2012).

Biosynthesis Studies

4-(2′-Carboxyphenyl)-4-oxobutyric acid, closely related to the compound , has been detected in studies of Impatiens balsamina. This compound played a role in the biosynthesis of lawsone, an organic compound with various applications (Grotzinger & Campbell, 1974).

Anion Coordination Chemistry

Research on similar compounds, like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea, has contributed to the understanding of anion coordination chemistry. These studies have implications for developing new materials and chemical sensors (Wu et al., 2007).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It may also include information on safe handling and disposal.

Direcciones Futuras

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or reactivity.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For lesser-known or newly synthesized compounds, some of this information may not be available. If you have a specific compound that is well-documented in the scientific literature, I would be more than happy to help you analyze it.

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-9-5-6-11(10(2)7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHACVLYTWQGFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(C)(C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-4-(2,4-dimethylphenyl)-4-oxobutyric acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.